

Comparative Analysis of Nifedipine Salt Forms for Enhanced Pharmaceutical Development

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Compound of Interest		
Compound Name:	Nifedipine-hydrochloride	
Cat. No.:	B1604785	Get Quote

This guide provides a detailed head-to-head comparison of different salt forms of nifedipine, focusing on their physicochemical properties and potential impact on bioavailability. The information is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation of this critical calcium channel blocker.

Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris. However, its poor aqueous solubility and extensive first-pass metabolism can lead to variable oral bioavailability. To address these challenges, the development of nifedipine salts has been explored as a strategy to enhance its pharmaceutical properties. This guide synthesizes available data on various nifedipine salt forms, offering a comparative analysis to inform formulation decisions.

Physicochemical Properties of Nifedipine and Its Salt Forms

The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the solubility, dissolution rate, stability, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). The following table summarizes key physicochemical data for nifedipine and one of its salt forms.



Property	Nifedipine (Free Base)	Nifedipine Hydrochloride
Molecular Formula	C17H18N2O6	C17H19CIN2O6
Molar Mass	346.33 g/mol	382.8 g/mol
Melting Point	172-174 °C	Decomposes > 140 °C
Aqueous Solubility	Poorly soluble	Improved solubility
LogP	2.2	Lower than free base

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the characterization of nifedipine and its salt forms.

Nifedipine Hydrochloride Synthesis

Materials:

- Nifedipine
- Hydrochloric acid (HCl)
- Ethanol

Procedure:

- Dissolve nifedipine in a suitable volume of ethanol.
- Add a stoichiometric amount of hydrochloric acid to the solution while stirring.
- Continue stirring for a specified period to allow for salt formation.
- · Isolate the resulting solid by filtration.
- Wash the solid with a small amount of cold ethanol.
- Dry the solid under vacuum to obtain nifedipine hydrochloride.



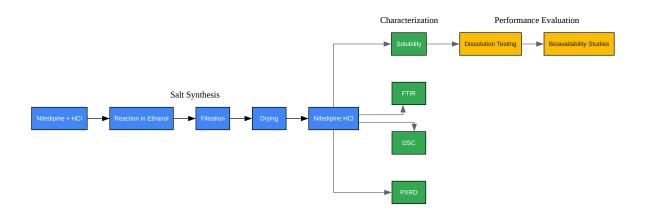
Characterization Methods

- Differential Scanning Calorimetry (DSC): Thermal analysis was performed using a DSC instrument. Samples were heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point and thermal behavior.
- Powder X-ray Diffraction (PXRD): PXRD patterns were obtained using a diffractometer with Cu Kα radiation. The analysis was conducted over a 2θ range of 5° to 40° to assess the crystalline structure of the samples.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded using a spectrometer to identify the functional groups and confirm salt formation by observing characteristic vibrational bands.
- Solubility Studies: The solubility of each compound was determined in various media (e.g., water, phosphate buffer) at a controlled temperature. An excess amount of the compound was added to the solvent, and the mixture was agitated until equilibrium was reached. The concentration of the dissolved compound was then quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Workflows and Mechanisms of Action

To provide a clearer understanding of the processes involved in the analysis of nifedipine and its mechanism of action, the following diagrams are provided.

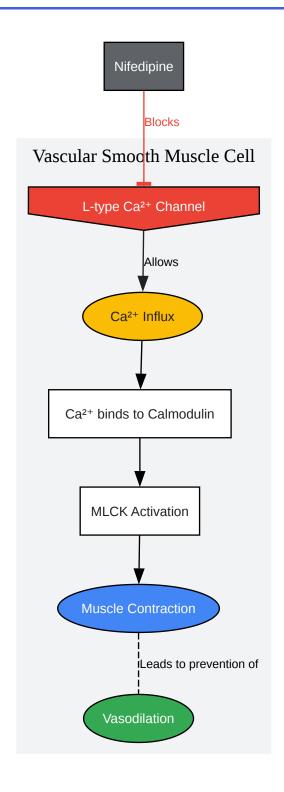




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Caption: Workflow for the synthesis and characterization of nifedipine hydrochloride.





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